2-(4-Chlorophenyl)-2-methylpropanoic acid

Description

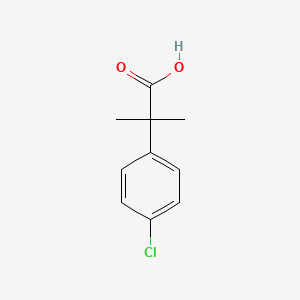

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFDAZXGUKDEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60978155 | |

| Record name | 2-(4-Chlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6258-30-6 | |

| Record name | 4-Chloro-α,α-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6258-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Chlorophenyl)-2-methylpropanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)-2-methylpropanoic Acid

This compound is a carboxylic acid derivative featuring a phenyl ring substituted with a chlorine atom at the para position. As a specialized chemical intermediate, its structural motifs—a quaternary α-carbon, a carboxylic acid functional group, and a halogenated aromatic ring—make it a valuable building block in various synthetic applications. It is particularly noted for its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and specialty polymers.[1] This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and handling protocols, tailored for professionals in chemical research and drug development.

Key Identifiers:

-

IUPAC Name: this compound

-

Synonyms: 4-Chloro-α,α-dimethylphenylacetic acid[2]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [stenutz.eu]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. This compound: Properties, Uses, Safety Data & Supplier Information - Buy High Purity Chemicals China [chlorobenzene.ltd]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-methylpropanoic Acid

CAS Number: 6258-30-6

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-chlorophenyl)-2-methylpropanoic acid, a key chemical intermediate in pharmaceutical synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound, registered under CAS number 6258-30-6, is a carboxylic acid derivative of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a 4-chlorophenyl ring attached to a dimethylpropanoic acid moiety, makes it a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs). A notable application of this compound is as a key intermediate in the synthesis of fenofibrate, a widely used lipid-lowering drug.[2] Understanding the synthesis, purification, and analytical characterization of this compound is therefore crucial for ensuring the quality and efficacy of the final drug products.

This guide will delve into the physicochemical properties, synthesis methodologies, analytical procedures, and safety considerations for this compound, providing a solid foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its handling, synthesis, and formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6258-30-6 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 122-127 °C | |

| Boiling Point | ~285 °C (decomposes) | |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and ether. |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A common and logical approach involves a Grignard reaction, a powerful tool for carbon-carbon bond formation.[3][4][5][6] This section outlines a detailed, step-by-step protocol for a plausible synthesis route, explaining the rationale behind each step.

Proposed Synthesis Workflow: Grignard Reaction

This synthesis strategy utilizes a Grignard reagent prepared from 1-chloro-4-iodobenzene, which then reacts with a suitable electrophile to introduce the carboxylic acid functionality.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1-chloro-4-iodobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Methyl iodide

-

Strong base (e.g., Sodium hydride or Lithium diisopropylamide)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Suitable solvent for recrystallization (e.g., hexane, toluene)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

A solution of 1-chloro-4-iodobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle refluxing of the ether.

-

After the addition is complete, the mixture is refluxed for a period to ensure complete formation of the Grignard reagent, 4-chlorophenylmagnesium iodide.[7]

-

-

Carboxylation:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

Crushed dry ice (solid CO₂) is added portion-wise to the stirred solution. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of CO₂.

-

After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature.

-

-

Acid Work-up and Extraction:

-

The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This protonates the carboxylate salt formed in the previous step.

-

The aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-(4-chlorophenyl)propanoic acid.

-

-

Methylation:

-

The crude 2-(4-chlorophenyl)propanoic acid is dissolved in a suitable anhydrous solvent (e.g., THF).

-

A strong base is added to deprotonate the carboxylic acid and the alpha-carbon.

-

Methyl iodide is then added to the reaction mixture to introduce the two methyl groups at the alpha-position.

-

The reaction is monitored for completion (e.g., by TLC).

-

-

Final Work-up and Purification:

-

The reaction is quenched with water, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The resulting crude this compound is purified by recrystallization from a suitable solvent or solvent mixture to obtain the final product in high purity.

-

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs significantly (e.g., around 230-240 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Method Validation: The developed HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring and the two equivalent methyl groups. The integration of these signals should be consistent with the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the quaternary carbon attached to the carboxylic acid, the methyl carbons, and the carbons of the aromatic ring.[13]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), and C-H stretches from the methyl and aromatic groups.[14][15][16]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.[17][18][19][20] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.

-

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable intermediate in the synthesis of pharmaceuticals. This guide has provided a comprehensive overview of its properties, a detailed proposed synthesis protocol based on established chemical principles, and a framework for its analytical characterization. By following the methodologies outlined and adhering to safety guidelines, researchers and drug development professionals can confidently work with this important compound, ensuring the quality and integrity of their scientific endeavors.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. adichemistry.com [adichemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. validated hplc methods: Topics by Science.gov [science.gov]

- 12. epa.gov [epa.gov]

- 13. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Propanoic acid, 2-methyl- [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. GC/MS Analysis and Bioactive Properties of Extracts Obtained from Clusia minor L. Leaves [scielo.org.mx]

- 18. thepharmajournal.com [thepharmajournal.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-methylpropanoic acid: From Inferred Discovery to Modern Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historical Context and Inferred Discovery

The discovery of 2-(4-Chlorophenyl)-2-methylpropanoic acid is intrinsically linked to the development of the fibrate class of drugs. The journey of fibrates began with the clinical introduction of clofibrate in the 1960s, a drug found to be effective in lowering plasma triglycerides and cholesterol. Clofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid).

The structural resemblance between this compound and clofibric acid is striking. The key difference lies in the linkage of the chlorophenyl group to the isobutyric acid moiety: a direct carbon-carbon bond in the former and an ether linkage in the latter. It is highly probable that this compound was first synthesized and investigated as part of the extensive structure-activity relationship (SAR) studies conducted on clofibric acid and its analogues. Researchers at the time were systematically modifying the structure of clofibric acid to improve potency, selectivity, and reduce side effects. The replacement of the ether oxygen with a direct phenyl-isobutyrate linkage would have been a logical step in exploring the chemical space around this pharmacophore.

While a specific "discovery" paper for this compound has not been identified in the primary literature, its existence is noted in various chemical supplier databases and in patents related to the synthesis of more complex molecules where it may serve as an intermediate.[1][2][3]

Plausible Synthetic Routes

Several synthetic strategies can be employed to produce this compound. The following protocols are based on well-established chemical transformations for analogous compounds.[4][5]

Synthesis via Grignard Reaction with Diethyl Carbonate

This approach involves the formation of a Grignard reagent from 1-chloro-4-iodobenzene, followed by reaction with diethyl carbonate and subsequent methylation.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-chloro-4-iodobenzene (1.0 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is gently heated to initiate the formation of the Grignard reagent.

-

Reaction with Diethyl Carbonate: Cool the Grignard reagent to 0 °C and add a solution of diethyl carbonate (1.1 eq) in anhydrous diethyl ether dropwise. The reaction mixture is then stirred at room temperature for 2 hours.

-

Methylation: Cool the reaction mixture to 0 °C and add methyl iodide (2.5 eq) dropwise. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then hydrolyzed with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to yield the desired product. The final compound can be purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis via Friedel-Crafts Acylation and Haloform Reaction

An alternative route involves the Friedel-Crafts acylation of chlorobenzene followed by a haloform reaction.

Experimental Protocol:

-

Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry carbon disulfide, add isobutyryl chloride (1.1 eq) dropwise at 0 °C. Then, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured onto crushed ice and extracted with dichloromethane. The organic layer is washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated.

-

Haloform Reaction: The resulting ketone is dissolved in a mixture of dioxane and water. A solution of sodium hypobromite (prepared from bromine and sodium hydroxide) is added dropwise at a temperature maintained below 10 °C. The reaction mixture is stirred for 2 hours at room temperature. The excess hypobromite is destroyed by the addition of sodium bisulfite. The mixture is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Purification: The crude product is filtered, washed with cold water, and recrystallized from an appropriate solvent to yield pure this compound.

Mechanism of Action: A PPAR Agonist

Based on its structural similarity to the fibrate class of drugs, this compound is predicted to function as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.

There are three main subtypes of PPARs:

-

PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and a reduction in triglyceride levels. Fibrates are primarily PPARα agonists.

-

PPARγ: Predominantly found in adipose tissue, where it plays a key role in adipogenesis and insulin sensitization.

-

PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

The fibrate-like structure of this compound strongly suggests that it would bind to and activate PPARα. This activation would lead to the heterodimerization of PPARα with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Figure 1. Presumed mechanism of action of this compound as a PPARα agonist.

Pharmacological Effects and Potential Therapeutic Applications

The activation of PPARα by this compound is expected to elicit a range of pharmacological effects, primarily related to lipid metabolism.

Expected Pharmacological Effects:

-

Hypolipidemic Effects:

-

Decreased Triglycerides: Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins.

-

Decreased VLDL Production: Reduced hepatic synthesis and secretion of very-low-density lipoprotein (VLDL).

-

Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).

-

-

Anti-inflammatory Effects: PPARα activation has been shown to have anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines.

-

Antithrombotic Effects: Potential for favorable effects on blood coagulation and fibrinolysis.

Potential Therapeutic Applications:

Given these expected effects, this compound could be a candidate for the treatment of various metabolic disorders, including:

-

Hypertriglyceridemia: Elevated levels of triglycerides in the blood.

-

Mixed Dyslipidemia: A combination of high triglycerides and low HDL cholesterol.

-

Metabolic Syndrome: A cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.

-

Non-alcoholic Fatty Liver Disease (NAFLD): The accumulation of fat in the liver of people who drink little or no alcohol.

Data Summary

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 6258-30-6 | [2] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [3] |

| Molecular Weight | 198.65 g/mol | [2] |

| Appearance | White to off-white solid | Generic supplier data |

| Predicted MOA | PPARα Agonist | Inferred from fibrate class |

Conclusion

This compound represents an intriguing molecule within the broader family of fibrates. While its specific discovery and developmental history are not well-documented, its structural relationship to clofibric acid provides a strong foundation for understanding its synthesis, mechanism of action, and potential pharmacological effects. As a presumed PPARα agonist, it holds potential for further investigation in the context of metabolic and inflammatory diseases. The synthetic protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds. Further studies are warranted to definitively characterize its biological activity profile and to explore its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [stenutz.eu]

- 3. DL-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 102525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

2-(4-Chlorophenyl)-2-methylpropanoic acid structural analogs

An In-Depth Technical Guide to the Structural Analogs of 2-(4-Chlorophenyl)-2-methylpropanoic Acid

Authored by a Senior Application Scientist

Foreword: Beyond the Core Scaffold

The this compound moiety represents a privileged scaffold in medicinal chemistry. While structurally related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), its true value lies in its versatility as a foundational building block for a diverse range of therapeutic agents.[1] This guide moves beyond a simple catalog of derivatives. Instead, it aims to provide researchers, scientists, and drug development professionals with a cohesive understanding of the structure-activity relationships (SAR), synthetic strategies, and biological evaluation methodologies that govern the development of novel analogs. We will explore how subtle and significant modifications to this core structure can unlock potent and selective activities, from anti-inflammatory and immunomodulatory effects to applications in oncology and metabolic diseases.[2][3] Our focus will be on the causality behind experimental choices, ensuring that each protocol and piece of data is presented within a self-validating scientific framework.

The Strategic Importance of the this compound Core

The core structure consists of three primary regions, each amenable to modification for tuning biological activity:

-

A-Region: The 4-chlorophenyl ring. The nature and position of the substituent on this aromatic ring are critical for receptor interaction and overall potency.

-

B-Region: The α,α-dimethylpropanoic acid headgroup. The carboxylic acid is often essential for activity, acting as a key hydrogen bond donor/acceptor, while the gem-dimethyl group provides steric hindrance that can influence metabolic stability and binding orientation.

-

C-Region: This refers to the potential for extending the molecule, often by modifying the carboxylic acid or the phenyl ring to incorporate new pharmacophores, such as heterocyclic rings or linker chains.

The following diagram illustrates this fundamental SAR logic.

Caption: Core Structure-Activity Relationship (SAR) Logic Diagram.

Structure-Activity Relationship (SAR) Insights

A deep understanding of SAR is fundamental to rational drug design. It allows for the prediction of how structural changes will influence biological outcomes, thereby minimizing trial-and-error synthesis.

A-Region: The Phenyl Ring

The substitution pattern on the phenyl ring profoundly impacts activity. While the 4-chloro substitution is common, variations have been explored extensively. Electron-withdrawing groups in the para position, such as chloro, bromo, and trifluoromethyl, often confer potent activity.[4] This suggests that the electronic properties of this region are crucial for target engagement. In contrast, placing an electron-donating group like methoxy in the same position can lead to a dramatic reduction in potency.[4]

Table 1: SAR Summary of Phenyl Ring (A-Region) Modifications in TRPV1 Antagonists

| 4-Position Substituent | Physicochemical Property | Relative Potency | Rationale for Activity Change |

|---|---|---|---|

| -Cl, -Br, -CF₃ | Electron-withdrawing | High | Similar physicochemical properties and electronic profiles appear optimal for receptor binding.[4] |

| -OCH₃ | Electron-donating | Dramatically Reduced | The introduction of an electron-donating group significantly alters the electronic interaction with the target, reducing binding affinity.[4] |

| Alkyl groups (up to cyclopentyl) | Increasing Lipophilicity/Size | Increases with size | Increased van der Waals interactions with a hydrophobic pocket in the receptor enhance binding.[4] |

| Cyclohexyl | Larger Alkyl Group | Reduced | The larger cyclohexyl group may introduce steric hindrance, preventing optimal fit within the binding pocket.[4] |

B-Region: The Propanoic Acid Moiety

The propanoic acid headgroup is a critical pharmacophore. The carboxylic acid can form key hydrogen bonds or ionic interactions within a receptor's active site.[5] Derivatization of this group into esters or amides is a common prodrug strategy to improve bioavailability, with the active acid form being regenerated in vivo.

The α-methyl group is also vital. In many analogs, its presence creates a chiral center, and activity is often stereospecific. Furthermore, replacing the single α-methyl with a gem-dimethyl or cyclopropyl group can lead to a significant loss of activity, indicating that the size and conformation of this region are tightly constrained and that the single methyl group may make a specific, favorable interaction with a hydrophobic pocket of the target receptor.[4]

C-Region: Scaffold Extension and Functionalization

Incorporating additional functionalities by linking them to the core scaffold has yielded compounds with entirely new biological profiles. A prominent strategy involves replacing the carboxylic acid with a more complex moiety or functionalizing the phenyl ring. For instance, the synthesis of pyrrole-containing derivatives has produced potent anti-inflammatory and immunomodulatory agents.[2][6][7] These larger analogs are designed to occupy additional binding pockets or interact with different targets altogether, moving beyond the typical NSAID mechanism of action.

Synthesis of Key Structural Analogs

The synthesis of novel analogs relies on robust and reproducible chemical methodologies. The following protocols represent validated pathways for modifying the core scaffold.

Protocol 1: Synthesis of a Piperazine-Containing Analog via N-Alkylation

This protocol details the synthesis of Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate, demonstrating the addition of a heterocyclic C-Region.[8]

Objective: To introduce a piperazine moiety through N-alkylation, enhancing the scaffold's potential for CNS-related targets or as a linker for further functionalization.

Step-by-Step Methodology:

-

Solubilization: Dissolve 4-(4-chlorophenyl)piperazine dihydrochloride (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Base Addition: Add anhydrous cesium carbonate (5.0 eq) to the solution to deprotonate the piperazine nitrogen, creating the nucleophile.

-

Initiation: Add sodium iodide (0.5 eq) as a catalyst to promote the reaction, followed by the dropwise addition of ethyl 2-bromo-2-methylpropanoate (1.1 eq), the electrophile.

-

Reaction: Stir the resulting mixture at room temperature (25-30°C) for 12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and perform a liquid-liquid extraction using ethyl acetate.

-

Washing: Wash the combined organic layers with water to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using column chromatography on silica gel (eluent: 10% ethyl acetate in hexane) to obtain the pure product.

Protocol 2: Synthesis of a Ketone-Containing Intermediate for Fexofenadine

This protocol describes the synthesis of 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid, a key intermediate where the phenyl ring is functionalized.[9][10]

Objective: To introduce a reactive chlorobutyryl group onto the phenyl ring, which serves as a handle for subsequent cyclization reactions in the synthesis of antihistamines like fexofenadine.

Step-by-Step Methodology:

-

Hydrolysis of Amide: Add N-methyl-N-methoxy-2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanamide (1.0 eq) dissolved in anhydrous methanol dropwise to a stirred solution of sodium hydroxide (8.0 eq) in anhydrous methanol.

-

Reaction: Stir the reaction mixture at 30°C for 18 hours.

-

Solvent Removal: After the reaction is complete, evaporate the solvent under reduced pressure.

-

Extraction: Add water and dichloromethane to the residue. Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and distill off the dichloromethane under reduced pressure to yield the target acid.

-

Recrystallization (Optional): Recrystallize the product from a suitable solvent like ethanol to achieve high purity.

Biological Evaluation Workflows

Determining the therapeutic potential of newly synthesized analogs requires a battery of standardized biological assays.

Caption: Experimental Workflow for Biological Evaluation.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classical and highly reproducible in vivo model for assessing acute anti-inflammatory activity.[6][7]

Objective: To quantify the ability of a test compound to reduce acute, localized inflammation.

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult Wistar rats, housed under standard laboratory conditions with free access to food and water, for at least one week before the experiment.

-

Grouping and Dosing: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Diclofenac, 25 mg/kg), and test groups receiving the analog at various doses (e.g., 10, 20, 40 mg/kg) via intraperitoneal (i.p.) injection.

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Calculation: Calculate the percentage of edema inhibition for each group at each time point relative to the control group.

Table 2: Anti-Inflammatory Activity of Analog 3f in the Carrageenan-Induced Paw Edema Model Analog 3f: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid

| Treatment Group | Dose (mg/kg) | % Edema Inhibition at 2h (Single Dose) | % Edema Inhibition at 2h (14-Day Dosing) |

|---|---|---|---|

| Analog 3f | 10 | Not significant | Significant (p < 0.001) |

| Analog 3f | 20 | Significant (p = 0.001) | Significant (p < 0.001) |

| Analog 3f | 40 | Not significant | Significant (p < 0.001) |

| Diclofenac | 25 | Significant | Significant |

Data sourced from studies on a novel pyrrole derivative, demonstrating potent activity.[2][6][7]

Protocol 4: Quantification of Serum Cytokines via ELISA

This assay assesses the immunomodulatory effects of an analog by measuring its impact on key inflammatory signaling molecules.[2][7]

Objective: To determine if the compound's mechanism of action involves the modulation of pro-inflammatory or anti-inflammatory cytokine production.

Step-by-Step Methodology:

-

Model Induction: Induce systemic inflammation in rats using an i.p. injection of lipopolysaccharide (LPS). Administer the test compound (e.g., 40 mg/kg) as per the desired regimen (single or repeated dosing).

-

Sample Collection: At a predetermined time point after LPS challenge, collect blood samples via cardiac puncture under anesthesia.

-

Serum Preparation: Allow blood to clot, then centrifuge to separate the serum.

-

ELISA Procedure: Quantify the serum concentrations of specific cytokines (e.g., TNF-α, IL-10, TGF-β1) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Analysis: Compare the cytokine levels in the treated groups to the LPS-challenged control group to determine the extent of modulation.

Table 3: Immunomodulatory Effects of Analog 3f (40 mg/kg) after Repeated Dosing

| Cytokine | Effect | Statistical Significance (p-value) | Implication |

|---|---|---|---|

| TNF-α | Significantly Decreased | p = 0.032 | Suppression of a key pro-inflammatory cytokine.[2][7] |

| TGF-β1 | Significantly Increased | p = 0.045 | Upregulation of a key anti-inflammatory and tissue repair cytokine.[2][7] |

| IL-10 | Unaffected | N/A | Suggests a selective immunomodulatory mechanism.[2][7] |

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fertile starting point for drug discovery. This guide has demonstrated that rational modifications to its A, B, and C regions, guided by established SAR principles, can yield analogs with potent and diverse biological activities. The synthetic and biological evaluation protocols provided herein offer a validated framework for researchers to build upon.

Future research should focus on several key areas:

-

Quantitative Structure-Activity Relationships (QSAR): Developing robust QSAR models could accelerate the discovery process by predicting the activity of virtual compounds before synthesis.[11]

-

Exploration of Novel Heterocycles: While piperazine and pyrrole have shown promise, a vast chemical space of other heterocyclic systems remains to be explored for C-region modification.

-

Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies are crucial to move beyond phenotypic screening and identify specific molecular targets, as demonstrated by the cytokine profiling of analog 3f.

By integrating synthetic chemistry, SAR analysis, and rigorous biological testing, the full therapeutic potential of this versatile chemical scaffold can continue to be unlocked.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester – All About Drugs [allfordrugs.com]

- 9. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methacrylate - Google Patents [patents.google.com]

- 11. fiveable.me [fiveable.me]

The Metabolic Journey of 2-(4-Chlorophenyl)-2-methylpropanoic Acid: A Predictive Technical Guide

Introduction

This technical guide provides an in-depth exploration of the anticipated metabolic fate of 2-(4-Chlorophenyl)-2-methylpropanoic acid. While specific metabolic data for this compound is not extensively available in public literature, its structural features—a chlorophenyl group and a carboxylic acid moiety—allow for a scientifically robust prediction of its biotransformation. This document synthesizes established principles of xenobiotic metabolism, drawing parallels with structurally related compounds such as chlorophenoxy herbicides and other therapeutic agents. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in designing and interpreting studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this and similar chemical entities.

The core of this guide is built on the understanding that foreign compounds (xenobiotics) are typically rendered more water-soluble by the body's metabolic machinery to facilitate their removal. This process is broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. For this compound, we anticipate a metabolic pathway involving initial oxidation, likely mediated by the cytochrome P450 (CYP) superfamily of enzymes, followed by conjugation with endogenous molecules like glucuronic acid.

Part 1: Predicted ADME Profile

The journey of this compound through a biological system can be predicted based on the known behavior of similar chemical structures.

Absorption

Given its carboxylic acid group, this compound is expected to be readily absorbed from the gastrointestinal tract following oral administration.[1] The degree of absorption may be influenced by its pKa and the pH of the gastrointestinal environment.

Distribution

Following absorption, the compound is likely to be distributed throughout the body. Like many acidic drugs, it may exhibit binding to plasma proteins, such as albumin.[2] The extent of protein binding will influence its volume of distribution and its availability for metabolism and excretion. Accumulation in specific tissues is not generally expected for chlorophenoxy-type compounds.[1]

Metabolism

The biotransformation of this compound is anticipated to occur primarily in the liver, the main site of drug metabolism.[3][4] The metabolic process is expected to proceed through two main phases:

-

Phase I Metabolism: This phase typically involves the introduction or unmasking of a functional group. For this compound, the most probable Phase I reaction is the hydroxylation of the chlorophenyl ring. This oxidation reaction is catalyzed by cytochrome P450 (CYP) enzymes.[5][6][7] The specific CYP isoforms involved would need to be determined experimentally, but CYP2C9 and CYP3A4 are common catalysts for the metabolism of a wide range of drugs.[6][8]

-

Phase II Metabolism: Following Phase I hydroxylation, the newly introduced hydroxyl group provides a site for conjugation reactions. The most common Phase II pathway for such metabolites is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety.[3][9][10] This process significantly increases the water solubility of the metabolite, preparing it for excretion. The parent carboxylic acid group could also potentially undergo direct glucuronidation.[11][12]

Excretion

The resulting water-soluble glucuronide conjugates are expected to be efficiently eliminated from the body, primarily via the urine.[1][2] Renal excretion is a common pathway for chlorophenoxy herbicides and their metabolites.[13][14] The rate of excretion can vary between species, a factor to consider in preclinical studies.[13][14]

Part 2: Predicted Metabolic Pathways

The biotransformation of this compound is likely to follow a well-established route for xenobiotics containing an aromatic ring and a carboxylic acid.

Predicted Phase I and Phase II Metabolic Pathways

Caption: Predicted metabolic pathway of this compound.

Part 3: Experimental Protocols for Metabolic Investigation

To definitively elucidate the metabolic fate of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Studies

Objective: To identify potential metabolites and the enzymes responsible for their formation.

1. Metabolic Stability Assessment in Liver Microsomes

-

Principle: Liver microsomes contain a high concentration of CYP enzymes and are a standard in vitro model to assess metabolic stability.[15][16]

-

Protocol:

-

Prepare incubations containing liver microsomes (human, rat, mouse, dog), this compound, and an NADPH-regenerating system in a suitable buffer.

-

Incubate at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

Analyze the disappearance of the parent compound over time using LC-MS/MS.[17]

-

Calculate the in vitro half-life and intrinsic clearance.

-

2. Metabolite Identification in Hepatocytes

-

Principle: Hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of metabolism.[18]

-

Protocol:

-

Incubate cryopreserved or fresh hepatocytes with this compound.

-

Collect samples of the incubation medium and cell lysate at different time points.

-

Analyze the samples using high-resolution LC-MS/MS to detect and structurally characterize potential metabolites.[17]

-

3. CYP and UGT Reaction Phenotyping

-

Principle: To identify the specific CYP and UGT isoforms responsible for the metabolism of the compound.[16]

-

Protocol:

-

Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and UGT enzymes (e.g., UGT1A1, 1A9, 2B7).[11]

-

Alternatively, use selective chemical inhibitors for different CYP isoforms in human liver microsomes.

-

Quantify the formation of metabolites to determine the contribution of each enzyme isoform.

-

Experimental Workflow for In Vitro Metabolism Studies

Caption: A generalized workflow for in vitro metabolism studies.

In Vivo Metabolism Studies

Objective: To understand the ADME properties of the compound in a whole organism.

1. Pharmacokinetic and Excretion Studies in Animal Models

-

Principle: To determine the absorption, distribution, and excretion profile of the compound and its metabolites in vivo.[19][20]

-

Protocol:

-

Administer this compound (radiolabeled if possible) to laboratory animals (e.g., rats, dogs) via oral and intravenous routes.

-

Collect blood, urine, and feces at predetermined time points.

-

Analyze plasma samples for the parent compound and major metabolites to determine pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

-

Analyze urine and feces to determine the extent and routes of excretion and to perform a mass balance study.

-

2. Metabolite Profiling in Biological Matrices

-

Principle: To identify the metabolites present in circulation and excreta.

-

Protocol:

-

Pool plasma, urine, and fecal homogenate samples from the in vivo studies.

-

Extract the samples and analyze them using high-resolution LC-MS/MS and potentially NMR for structural elucidation of novel or unexpected metabolites.[17]

-

Part 4: Data Presentation and Interpretation

Quantitative Data Summary

While specific data for this compound is unavailable, the table below presents typical pharmacokinetic parameters for related chlorophenoxy herbicides to provide a comparative context.

| Compound | Species | T½ (hours) | Primary Excretion Route | Reference |

| MCPA | Rat | 15-17 | Urine | [13][14] |

| MCPA | Human | 15-17 | Urine | [13][14] |

| MCPA | Dog | 47 | Urine and Feces | [13][14] |

| 2,4-D | Human | 13-39 | Urine | [2] |

| 2,4,5-T | Human | ~24 | Urine | [2] |

Note: T½ refers to the terminal half-life. These values highlight potential species differences in pharmacokinetics.

Conclusion

The metabolic fate of this compound can be reliably predicted based on its chemical structure and the extensive knowledge of how related compounds are processed in biological systems. The primary metabolic pathway is anticipated to involve Phase I hydroxylation of the chlorophenyl ring by CYP450 enzymes, followed by Phase II glucuronidation of the resulting hydroxylated metabolite and potentially the parent carboxylic acid. The final, more water-soluble conjugates are expected to be excreted predominantly in the urine.

The experimental protocols outlined in this guide provide a robust framework for definitively characterizing the ADME properties and metabolic pathways of this compound. A thorough understanding of its metabolic fate is crucial for assessing its potential efficacy and safety in any future development.

References

- 1. cdn.who.int [cdn.who.int]

- 2. epa.gov [epa.gov]

- 3. Glucuronidation - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug glucuronidation in clinical psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro metabolism of 2-[6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl] acetic acid (licofelone, ML3000), an inhibitor of cyclooxygenase-1 and -2 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucuronidation of 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetic acid (TA-1801A) in humans: species differences in liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. In vitro metabolism of chlorpheniramine in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioivt.com [bioivt.com]

- 17. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. efsa.europa.eu [efsa.europa.eu]

- 19. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Chlorophenyl)-2-methylpropanoic acid biological activity

An In-Depth Technical Guide to the Biological Activity of the 2-(4-Chlorophenyl)-2-methylpropanoic Acid Scaffold

A Foreword for the Advanced Researcher

This document serves as a technical guide into the biological significance of this compound. Rather than a monolithic review of a single compound, we will explore its role as a foundational scaffold in medicinal chemistry. The true therapeutic potential of this molecule is revealed not in its isolated activity, but in the diverse and potent biological effects of its derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this core structure have led to promising agents in anti-inflammatory, metabolic, and dermatological research. We will delve into the causality behind the design of these derivatives, present the key experimental findings that validate their activity, and provide detailed protocols for replicating and building upon this research.

Part 1: The Anti-Inflammatory and Immunomodulatory Potential of Pyrrole Derivatives

The this compound moiety has been successfully integrated into larger molecular structures to create potent anti-inflammatory agents. A notable example is the development of pyrrole-containing derivatives designed with the selective COX-2 inhibitor, celecoxib, as a structural prototype. This strategic design choice aimed to retain COX-2 selectivity while exploring novel modulatory effects on cytokine pathways.

Mechanism of Action and Preclinical Efficacy

One such derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (referred to as compound 3f in the literature), has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2][3] In preclinical studies, this compound has shown a marked ability to reduce inflammation and modulate the immune response.

The anti-inflammatory activity was robustly demonstrated in a carrageenan-induced paw edema model in Wistar rats.[1][2][3] While a single dose of the compound showed moderate efficacy, repeated administration over 14 days resulted in a highly significant, dose-dependent inhibition of paw edema at all measured time points.[1][2][3] This suggests that the compound may have cumulative or adaptive mechanisms of action.

From an immunomodulatory perspective, the compound's effects were assessed in a lipopolysaccharide (LPS)-induced systemic inflammation model. Repeated treatment with the derivative led to a significant decrease in the pro-inflammatory cytokine TNF-α.[1][2][3] Interestingly, the levels of the anti-inflammatory cytokine TGF-β1 were significantly increased after both single and repeated doses, while levels of another anti-inflammatory cytokine, IL-10, remained unchanged.[1][2][3] This selective cytokine modulation points towards a sophisticated immunomodulatory mechanism beyond simple COX inhibition.

Data Summary: In-Vivo Anti-Inflammatory and Immunomodulatory Effects

| Parameter | Treatment Group (Dose) | Single Dose Effect | 14-Day Repeated Dose Effect |

| Paw Edema | Compound 3f (20 mg/kg) | Significant reduction at 2h (p=0.001) | Significant inhibition at all time points (p<0.001) |

| Paw Edema | Compound 3f (10, 40 mg/kg) | Not specified | Significant inhibition at all time points (p<0.001) |

| Serum TNF-α | Compound 3f (40 mg/kg) | Not specified | Significantly decreased (p=0.032) |

| Serum TGF-β1 | Compound 3f (40 mg/kg) | Significantly increased (p=0.002) | Significantly increased (p=0.045) |

| Serum IL-10 | Compound 3f (40 mg/kg) | No significant change | No significant change |

Data synthesized from studies on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.[1][2][3]

Experimental Workflow: Induction and Assessment of Inflammation

References

An In-depth Technical Guide to the Solubility Profile of 2-(4-Chlorophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-(4-Chlorophenyl)-2-methylpropanoic acid, a compound of interest in pharmaceutical research and development. A thorough understanding of a compound's solubility is paramount for predicting its bioavailability, designing effective formulations, and ensuring reliable in vitro and in vivo studies. This document delves into the theoretical underpinnings of its solubility, outlines detailed experimental protocols for both thermodynamic and kinetic solubility determination, and presents a framework for data analysis and interpretation. By integrating established methodologies with expert insights, this guide serves as a practical resource for scientists engaged in the physicochemical characterization of drug candidates.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility stands out as a critical determinant of a drug's ultimate therapeutic efficacy. Insufficient solubility can lead to low absorption, poor bioavailability, and erratic dose-response relationships, ultimately hindering the development of a promising therapeutic agent.[1][2]

This compound, a carboxylic acid derivative, presents a unique set of physicochemical characteristics that warrant a detailed investigation of its solubility profile. Its aromatic chlorine substituent and the carboxylic acid moiety govern its interactions with various solvents, and its solubility is expected to be significantly influenced by the pH of the surrounding medium. This guide provides the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this and structurally similar compounds.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₂ | ChemBK[3] |

| Molecular Weight | 198.65 g/mol | ChemBK[3] |

| Predicted pKa | 4.26 ± 0.10 | ChemBK[3] |

| Appearance | White to off-white solid | Generic Material Data |

| Melting Point | 122-127 °C | ChemBK[3] |

The predicted pKa of 4.26 is a crucial parameter, indicating that this compound is a weak acid.[3] This suggests that its aqueous solubility will be highly dependent on pH, a concept that will be explored in detail in the subsequent sections.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a compound is a complex interplay of its inherent physicochemical properties and the characteristics of the solvent. For this compound, the key factors influencing its solubility include:

-

pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media is dictated by the Henderson-Hasselbalch equation. At a pH below its pKa, the compound will predominantly exist in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate anion.

-

Solvent Polarity: The presence of both a polar carboxylic acid group and a nonpolar chlorophenyl group means its solubility in organic solvents will vary based on the solvent's polarity. It is expected to have higher solubility in polar organic solvents that can engage in hydrogen bonding with the carboxylic acid group.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. However, the extent of this increase can vary and should be experimentally determined.

Visualizing pH-Dependent Solubility

The following diagram illustrates the equilibrium between the undissociated and dissociated forms of this compound in an aqueous environment, which is fundamental to its pH-dependent solubility.

Caption: pH-dependent equilibrium of a carboxylic acid.

Experimental Determination of Solubility

A comprehensive solubility assessment involves determining both the thermodynamic and kinetic solubility of the compound.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most widely accepted technique for its determination.[1][4]

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a precise volume of the desired solvent (e.g., purified water, pH buffers, organic solvents) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Caption: Shake-flask method workflow.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution that was initially prepared by diluting a high-concentration stock solution (typically in DMSO). This method is often used in early drug discovery for high-throughput screening.[1][2]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Serially dilute the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation and Precipitation Detection: Incubate the samples for a defined period (e.g., 2 hours) and then measure the turbidity or the amount of dissolved compound after filtration or centrifugation to determine the concentration at which precipitation occurs.

Analytical Quantification: HPLC Method

A robust and validated analytical method is crucial for accurately quantifying the concentration of this compound in the solubility samples. Reversed-phase HPLC with UV detection is a suitable technique.

Suggested HPLC Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 230 nm) |

Note: This method should be fully validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Anticipated Solubility Profile

Aqueous Solubility

| pH | Anticipated Solubility Range (µg/mL) | Predominant Species | Rationale |

| 2.0 | Low | R-COOH (Unionized) | pH is significantly below the pKa. |

| 4.26 (pKa) | Moderate | 50% R-COOH, 50% R-COO⁻ | Equal concentrations of ionized and unionized forms. |

| 7.4 | High | R-COO⁻ (Ionized) | pH is significantly above the pKa, favoring the more soluble carboxylate form. |

Solubility in Organic Solvents

| Solvent | Polarity Index | Anticipated Solubility | Rationale |

| Methanol | 5.1 | High | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid. |

| Ethanol | 4.3 | High | Similar to methanol. |

| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent. |

| Dichloromethane | 3.1 | Low to Moderate | Less polar than alcohols. |

| Hexane | 0.1 | Very Low | Nonpolar solvent. |

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. The provided protocols for thermodynamic and kinetic solubility, coupled with a robust HPLC analytical method, will enable researchers to generate high-quality, reliable data. The anticipated solubility profile serves as a useful starting point for experimental design.

Future work should focus on generating precise experimental data for the solubility of this compound in a wider range of biorelevant media (e.g., simulated gastric and intestinal fluids) and at different temperatures to build a complete and predictive solubility model for this compound.

References

A Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenyl)-2-methylpropanoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2-(4-Chlorophenyl)-2-methylpropanoic acid (CAS No. 6258-30-6), a key intermediate in pharmaceutical synthesis.[1][2][3][4][5] As researchers and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating and confirming the molecular structure of synthesized compounds. This document offers a detailed interpretation of the NMR, IR, and MS data for the title compound, grounded in established scientific principles and supplemented with field-proven insights into experimental design and data acquisition.

Molecular Structure and Spectroscopic Overview

This compound is a carboxylic acid characterized by a quaternary carbon atom bonded to a 4-chlorophenyl group, two methyl groups, and a carboxyl group. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint that can be unequivocally identified through a combination of analytical techniques.

The expected spectroscopic data will reveal:

-

NMR Spectroscopy: The number of unique proton and carbon environments, their chemical shifts, and their connectivity.

-

IR Spectroscopy: The presence of key functional groups, particularly the carboxylic acid O-H and C=O stretching vibrations.

-

Mass Spectrometry: The molecular weight of the compound and the fragmentation patterns that offer clues to its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework. While publicly available experimental NMR spectra for this specific compound are limited, a reliable prediction can be made based on the known spectral data of analogous compounds, such as 2-methylpropanoic acid, and the well-understood effects of substituents on aromatic rings.[6][7]

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.3 - 7.5 | Multiplet (AA'BB' system) | 4H | Aromatic C-H |

| ~1.6 | Singlet | 6H | -C(CH₃)₂ |

Interpretation and Causality:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, often above 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons: The protons on the 4-chlorophenyl ring are chemically non-equivalent and will present as a complex splitting pattern known as an AA'BB' system, appearing as two doublets. The protons ortho to the chloro group will be at a slightly different chemical shift than the protons meta to it.

-

Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bond. They are expected to appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is anticipated to display six signals, corresponding to the six unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~180 | -COOH |

| ~145 | C-1 (Aromatic, attached to propanoic acid moiety) |

| ~133 | C-4 (Aromatic, attached to Cl) |

| ~129 | C-2, C-6 (Aromatic) |

| ~128 | C-3, C-5 (Aromatic) |

| ~46 | -C (CH₃)₂ |

| ~25 | -C(C H₃)₂ |

Interpretation and Causality:

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field (~180 ppm).[6]

-

Aromatic Carbons: The aromatic carbons will appear in the typical range of 120-150 ppm. The carbon attached to the chloro group (C-4) and the carbon attached to the propanoic acid moiety (C-1) will be downfield due to the electronegativity of the substituents. The other aromatic carbons will have slightly different chemical shifts due to their positions relative to the substituents.

-

Quaternary Carbon (-C(CH₃)₂): The quaternary carbon will be less deshielded than the aromatic carbons.

-

Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons will be the most shielded carbons and will appear at the highest field (~25 ppm).[6]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.

Workflow for NMR Sample Preparation and Data Acquisition

References

- 1. 2-(p-Chlorophenyl)-2-methylpropionic acid [webbook.nist.gov]

- 2. This compound [stenutz.eu]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound | CAS 6258-30-6 [matrix-fine-chemicals.com]

- 6. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Note and Experimental Protocol: 2-(4-Chlorophenyl)-2-methylpropanoic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, characterization, and in-vitro biological evaluation of 2-(4-Chlorophenyl)-2-methylpropanoic acid. As a member of the arylpropionic acid class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), this molecule holds potential for investigation in drug discovery programs.[1] This guide is designed to offer field-proven insights and robust, self-validating protocols to ensure experimental success and data integrity. We detail the causality behind procedural choices, outline rigorous characterization methods, and present a validated protocol for assessing anti-inflammatory activity.

Introduction and Scientific Context

Arylpropionic acid derivatives represent a cornerstone of medicinal chemistry, primarily recognized for their anti-inflammatory, analgesic, and antipyretic properties.[1] These effects are largely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[1] The structural motif of this compound, featuring a halogenated aromatic ring coupled to a propanoic acid moiety, makes it a compound of interest for exploring structure-activity relationships within this chemical class. The presence of the chlorine atom can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

This application note serves as a practical guide for researchers. It moves beyond a simple recitation of steps to provide the underlying rationale, enabling users to not only replicate the procedures but also to adapt them based on a solid understanding of the chemical and biological principles at play.

Overall Experimental Workflow

The successful investigation of this compound follows a logical progression from chemical synthesis to biological validation. The workflow described herein ensures that each stage builds upon a well-characterized and pure starting material, which is fundamental to the reliability of the final biological data.

Caption: Overall workflow from synthesis to biological evaluation.

Synthesis of this compound

The following protocol describes a robust method for the synthesis of the title compound. The chosen pathway is based on established organic chemistry principles, similar to methods reported for related structures, involving the hydrolysis of an amide precursor which can be synthesized via a multi-step process.[2][3]

Synthesis Reaction Scheme

Caption: Reaction scheme for the synthesis via hydrolysis.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| N-methoxy-N,2-dimethyl-2-(4-chlorophenyl)propanamide | ≥98% Purity | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific |

| Methanol (Anhydrous) | ACS Reagent Grade | VWR Chemicals |

| Dichloromethane (DCM) | ACS Reagent Grade | Merck |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Sigma-Aldrich |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Fisher Scientific |

| Deionized Water (H₂O) | Type II | In-house |

| 250 mL Three-neck round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Condenser | - | - |

| Separatory Funnel | - | - |

| Rotary Evaporator | - | - |

Step-by-Step Synthesis Protocol

CAUSALITY NOTE: This procedure utilizes a base-catalyzed hydrolysis of an N-methoxy-N-methyl (Weinreb) amide. This functional group is stable but can be effectively hydrolyzed to the corresponding carboxylate under basic conditions. The subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar and condenser, dissolve 16.0 g (0.40 mol) of sodium hydroxide in 150 mL of anhydrous methanol. Stir until the NaOH is fully dissolved.[2]

-

Addition of Precursor: In a separate beaker, dissolve the amide precursor in 50 mL of anhydrous methanol. Transfer this solution to a dropping funnel and add it dropwise to the stirred methanolic NaOH solution over 30 minutes.

-

Reaction: Stir the resulting mixture at 30°C for 18 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane). The disappearance of the starting material spot indicates reaction completion.

-

Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction (Work-up): To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel.

-

Acidification: Slowly add concentrated HCl to the aqueous layer with stirring until the pH reaches approximately 3. This will precipitate the carboxylic acid.

-

Isolation: Separate the layers. Extract the aqueous layer twice more with 100 mL portions of DCM.[2]

-

Drying and Concentration: Combine all organic (DCM) extracts and dry over anhydrous sodium sulfate.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification and Characterization

Purification by Recrystallization